1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride
Overview
Description
1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the bromination of 4-trifluoromethylphenyl-ethylamine followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: 1-(2-Bromo-4-trifluoromethylphenyl)-ethanone
Reduction: 1-(2-Hydroxy-4-trifluoromethylphenyl)-ethylamine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(2-Bromo-4-trifluoromethylphenyl)-ethylamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(2-Chloro-4-trifluoromethylphenyl)-ethylamine hydrochloride, 1-(2-Iodo-4-trifluoromethylphenyl)-ethylamine hydrochloride
Uniqueness: The presence of the bromine atom in this compound provides distinct chemical reactivity compared to its chloro and iodo counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N.ClH/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13;/h2-5H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZGJICHCZPTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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